(5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a thiazolidinone ring fused with a benzylidene moiety and a phenyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2-hydroxybenzaldehyde with 3-phenyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The benzylidene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted benzylidene derivatives.
Scientific Research Applications
(5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can bind to and inhibit the activity of specific enzymes, leading to the disruption of metabolic pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-hydroxybenzylidene)-hydrazide: Shares the benzylidene moiety but differs in the presence of a hydrazide group.
2-hydroxybenzylidene)benzohydrazide: Similar structure but with a benzohydrazide group instead of a thiazolidinone ring.
Uniqueness
The uniqueness of (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one lies in its thiazolidinone ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C16H11NO2S2 |
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Molecular Weight |
313.4 g/mol |
IUPAC Name |
(5Z)-5-[(2-hydroxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H11NO2S2/c18-13-9-5-4-6-11(13)10-14-15(19)17(16(20)21-14)12-7-2-1-3-8-12/h1-10,18H/b14-10- |
InChI Key |
SSWOEIJGIJYHNZ-UVTDQMKNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3O)/SC2=S |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3O)SC2=S |
Origin of Product |
United States |
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